molecular formula C9H7ClN2O B157745 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1822-94-2

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B157745
CAS No.: 1822-94-2
M. Wt: 194.62 g/mol
InChI Key: XMSYUUPMPGDIOE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The oxadiazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms of the original compound with different chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Agents
The oxadiazole ring system, including 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, has been identified as a promising scaffold for the development of new drugs aimed at treating parasitic infections. Research indicates that derivatives of oxadiazoles can exhibit potent activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The stability of the oxadiazole rings in biological conditions enhances their suitability as drug candidates .

Antitumor Activity
Studies have demonstrated that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds containing the 1,2,4-oxadiazole framework have shown effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells. The unique electronic properties of these compounds allow them to interact favorably with biological targets involved in cancer progression .

Antimicrobial Properties
The antibacterial and antifungal activities of oxadiazole derivatives have been widely documented. Compounds featuring the this compound structure have been synthesized and tested against a range of microbial pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Material Science

Electronics and Photonics
this compound has been explored for its potential use in electronic materials due to its favorable electronic properties. It can serve as a building block for organic semiconductors and light-emitting diodes (LEDs). The compound's ability to facilitate charge transport makes it a candidate for use in organic photovoltaic devices .

Polymer Chemistry
In polymer science, oxadiazoles are utilized as functional monomers in the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation and enhance their application in coatings and adhesives .

Synthetic Applications

Reagent in Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly for the preparation of other functionalized oxadiazoles. Its chloromethyl group allows for further substitution reactions, enabling the introduction of various functional groups that can enhance biological activity or alter physical properties .

Case Studies and Research Findings

Study/Reference Focus Area Findings
Antiparasitic ActivityDemonstrated significant efficacy against T. cruzi with potential for drug development.
Electronic MaterialsHighlighted as a promising candidate for organic semiconductors due to its charge transport capabilities.
Organic SynthesisUtilized as a key reagent for synthesizing diverse oxadiazole derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-Phenyl-1,2,4-oxadiazole:

    5-(Bromomethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Biological Activity

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, nematocidal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is C9H7ClN2OC_9H_7ClN_2O. Its structure features a chloromethyl group at the 5-position and a phenyl group at the 3-position of the oxadiazole ring. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit various levels of antimicrobial activity. For example, one study reported that a related oxadiazole derivative demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus between 0.5 and 1 µg/mL, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus0.5 - 1
II.cStaphylococcus aureus0.5 - 1
A1Bursaphelenchus xylophilusLC50 = 2.4

Nematocidal Activity

The compound has also been evaluated for its nematocidal properties. A specific derivative (A1) exhibited remarkable activity against Bursaphelenchus xylophilus with an LC50 value of just 2.4 µg/mL, significantly outperforming commercial nematicides like avermectin (LC50 = 335.5 µg/mL) . The mode of action involves interference with acetylcholine receptors in nematodes.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds derived from the oxadiazole scaffold have shown cytotoxic effects against various cancer cell lines. One study highlighted that certain derivatives exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7<10
5a CEM-13Sub-micromolar
17a MDA-MB-2310.65

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Action : The inhibition of bacterial cytokinesis through targeting FtsZ protein has been suggested as a mechanism for its antibacterial effects .
  • Nematocidal Mechanism : The compound affects the acetylcholine receptor in nematodes, leading to paralysis and death .
  • Anticancer Mechanism : The induction of apoptosis in cancer cells has been linked to increased p53 expression and caspase activation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that compounds with chloromethyl substitutions showed enhanced activity compared to their non-substituted counterparts.

Case Study 2: Nematode Control
In agricultural applications, a derivative of the compound was tested for its effectiveness against root-knot nematodes in crops. Results showed significant reductions in nematode populations compared to untreated controls.

Properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYUUPMPGDIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359502
Record name 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-94-2
Record name 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of benzonitrile (26.2 g), hydroxylamine hydrochloride (17.7 g), potassium carbonate (17.6 g) and 70% ethanol (250 ml) was stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolve in acetone (250 ml) and potassium carbonate (19.0 g) was added. This mixture was cooled to 0° C. and chloroacetyl chloride (21.9 ml) was added dropwise. After stirring for 1 hour, the reaction mixture was concentrated. Water was added to the residue, the residual crystals were filtered, washed with water and dissolved in ethyl acetate. This solution was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in xylene (250 ml), and refluxed with separating water. After 2 hours, the solution was concentrated and the remaining crystals were washed with hexane to obtain 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (25.2 g, yield 51%) as pale-yellow crystals. m.p. 38-39° C.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
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17.6 g
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reactant
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250 mL
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Synthesis routes and methods II

Procedure details

A mixture of benzonitrile (26.2 g), hydroxylamine hydrochloride (17.7 g), potassium carbonate (17.6 g) and 70% ethanol (250 ml) was stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolve in acetone (250 ml) and potassium carbonate (19.0 g) was added. This mixture was cooled to 0° C. and chloroacetyl chloride (21.9 ml) was added dropwise. After stirring for 1 hour, the reaction mixture was concentrated. Water was added to the residue, the residual crystals were filtered, washed with water and dissolved in ethyl acetate. This solution was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in xylene (250 ml), and refluxed with separating water. After 2 hours, the solution was concentrated and the remaining crystals were washed with hexane to obtain 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (252 g, yield 51%) as pale-yellow crystals. m.p. 38-39° C.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzamidoxime (0.77 g, 5.68 mmol) and triethylamine (0.95 mL, 0.82 mmol) in toluene (10 mL) was treated with 0.45 mL (5.65 mmol) of chloroacetyl chloride at room temperature for 30 min., refluxed for 18 hours, cooled to room temperature and concentrated in vacuo. The residue was diluted with water, and extracted with ethyl acetate. The organic extracts were then washed with water and dried with MgSO4. Concentration in vacuo gave an oil which was chromatographed on silica gel using ethyl acetate, hexanes (1.9), giving 0.24 of the title compound as a light yellow oil which solidified on standing. 1H NMR (250 MHz, CDCl3) δ 8.1 (m, 2H), 7.5 (m, 3H), 4.8 (s, 2H).
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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